molecular formula C11H13Br2IO3 B12598728 1,3-Bis(2-bromoethoxy)-5-iodo-2-methoxybenzene CAS No. 916905-38-9

1,3-Bis(2-bromoethoxy)-5-iodo-2-methoxybenzene

Cat. No.: B12598728
CAS No.: 916905-38-9
M. Wt: 479.93 g/mol
InChI Key: AATFSOPGGPMCSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(2-bromoethoxy)-5-iodo-2-methoxybenzene: is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of bromine, iodine, and methoxy functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2-bromoethoxy)-5-iodo-2-methoxybenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Iodination: The addition of an iodine atom to the benzene ring using iodinating agents.

    Etherification: The formation of ether linkages by reacting the brominated and iodinated benzene with ethylene glycol or its derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-bromoethoxy)-5-iodo-2-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The bromine and iodine atoms can be reduced to form hydrogenated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid under controlled temperature conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield ether derivatives, while oxidation can produce aldehydes or carboxylic acids.

Scientific Research Applications

1,3-Bis(2-bromoethoxy)-5-iodo-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-Bis(2-bromoethoxy)-5-iodo-2-methoxybenzene involves its interaction with specific molecular targets. The bromine and iodine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways. The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(2-bromoethoxy)benzene
  • 1,3-Bis(2-bromoethoxy)-5-iodobenzene
  • 1,3-Bis(2-bromoethoxy)-2-methoxybenzene

Uniqueness

1,3-Bis(2-bromoethoxy)-5-iodo-2-methoxybenzene is unique due to the presence of both bromine and iodine atoms, which can impart distinct reactivity and selectivity in chemical reactions. The combination of these halogens with the methoxy group also enhances its potential for diverse applications in research and industry.

Properties

CAS No.

916905-38-9

Molecular Formula

C11H13Br2IO3

Molecular Weight

479.93 g/mol

IUPAC Name

1,3-bis(2-bromoethoxy)-5-iodo-2-methoxybenzene

InChI

InChI=1S/C11H13Br2IO3/c1-15-11-9(16-4-2-12)6-8(14)7-10(11)17-5-3-13/h6-7H,2-5H2,1H3

InChI Key

AATFSOPGGPMCSS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1OCCBr)I)OCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.